molecular formula C20H21N3O5 B5758378 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B5758378
M. Wt: 383.4 g/mol
InChI Key: JDOYSTBTUHFKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the quinazolinone intermediate with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Pharmacology: The compound is investigated for its potential to act as an anti-inflammatory agent.

    Biochemistry: It is used in studies to understand enzyme-substrate interactions and the mechanisms of enzyme inhibition.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in cell proliferation or inflammation, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-methylacetamide
  • 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-ethylacetamide
  • 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-propylacetamide

Uniqueness

The uniqueness of 2-(3-ethyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide lies in its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. The presence of the phenylacetamide group, in particular, may enhance its ability to interact with certain biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-(3-ethyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-4-22-19(25)14-10-16(27-2)17(28-3)11-15(14)23(20(22)26)12-18(24)21-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYSTBTUHFKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC(=O)NC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.